molecular formula C7H8N2O B8640393 5-(2-Propenyloxy)-pyrimidine

5-(2-Propenyloxy)-pyrimidine

Cat. No.: B8640393
M. Wt: 136.15 g/mol
InChI Key: MEQZMDQOURNKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Propenyloxy)-pyrimidine is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

5-prop-2-enoxypyrimidine

InChI

InChI=1S/C7H8N2O/c1-2-3-10-7-4-8-6-9-5-7/h2,4-6H,1,3H2

InChI Key

MEQZMDQOURNKSB-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CN=CN=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-pyrimidine (0.063 mol) was slowly added to 2-propen-1-ol (4.03 mol) at 0° C. and this mixture was stirred at room temperature for 1 hour. Then NaH 60% (0.126 mol) was added and the reaction mixture was stirred and refluxed for 48 hours. Water was added and the mixture was extracted with ethyl acetate. The separated organic layer was dried, filtered and the solvent was evaporated. The residue was purified by short open column chromatography over silica gel (eluent: hexane/ethyl acetate 50/50). The desired fractions were collected and the solvent was evaporated, yielding 2.3 g of 5-(2-propenyloxy)-pyrimidine (intermediate 48).
Quantity
0.063 mol
Type
reactant
Reaction Step One
Quantity
4.03 mol
Type
reactant
Reaction Step One
Name
Quantity
0.126 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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